2-[(Methylsulfanyl)methyl]pyridine

Catalysis Cross-Coupling Organometallic Chemistry

2-[(Methylsulfanyl)methyl]pyridine (CAS 3145-77-5; also known as 2-methylthiomethylpyridine or methyl 2-pyridylmethyl sulfide) is a heterocyclic thioether compound with the molecular formula C7H9NS and a molecular weight of 139.22 g/mol. It is characterized by a pyridine ring substituted at the 2-position with a methylsulfanyl (-S-CH3) group via a methylene (-CH2-) linker, forming an N,S-bidentate ligand motif.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 3145-77-5
Cat. No. B3051152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Methylsulfanyl)methyl]pyridine
CAS3145-77-5
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESCSCC1=CC=CC=N1
InChIInChI=1S/C7H9NS/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3
InChIKeyKWXDPVBKJYKQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Methylsulfanyl)methyl]pyridine (CAS 3145-77-5): Chemical Identity and Core Characteristics for Scientific Procurement


2-[(Methylsulfanyl)methyl]pyridine (CAS 3145-77-5; also known as 2-methylthiomethylpyridine or methyl 2-pyridylmethyl sulfide) is a heterocyclic thioether compound with the molecular formula C7H9NS and a molecular weight of 139.22 g/mol [1]. It is characterized by a pyridine ring substituted at the 2-position with a methylsulfanyl (-S-CH3) group via a methylene (-CH2-) linker, forming an N,S-bidentate ligand motif [2]. The compound has a density of 1.075 g/cm³, a boiling point of 208.8 °C at 760 mmHg, and a flash point of 80.1 °C [1].

Why Generic 'Methylthio-Pyridine' Substitution Fails: 2-[(Methylsulfanyl)methyl]pyridine's Specific Coordination and Catalytic Profile


Substituting 2-[(Methylsulfanyl)methyl]pyridine with a generic pyridyl sulfide, such as 2-(methylthio)pyridine (CAS 18438-38-5), is not scientifically valid due to a fundamental difference in coordination geometry. The target compound's unique 2-(methylthiomethyl) architecture creates a five-membered chelate ring upon metal binding, which imparts distinct N,S-bidentate coordination properties, influencing bond lengths, bite angles, and resultant complex stability [1]. In contrast, 2-(methylthio)pyridine lacks the bridging methylene group, leading to a four-membered chelate or monodentate binding mode, which dramatically alters the electronic and steric environment of the metal center and, consequently, its catalytic activity and photophysical behavior [2].

2-[(Methylsulfanyl)methyl]pyridine (3145-77-5): Quantitative Evidence Guide for Scientific Selection


Superior Catalytic Activity in Mizoroki-Heck Cross-Coupling: Pd(II) Complex Performance

Palladium(II) complexes of 2-[(methylsulfanyl)methyl]pyridine (L = 2-methylthiomethylpyridine) exhibit significantly higher catalytic activity in the Mizoroki-Heck reaction compared to closely related analogs. Among a series of N,S- and N,Se-donor ligands based on the 2-organochalcogenomethylpyridine motif, the parent PdCl2(pyCH2SMe) complex (1a) was identified as one of the most active precatalysts, whereas selenium-containing analogs (e.g., SeMe, SePh) demonstrated very low activity [1]. Furthermore, modifications to the ligand scaffold, such as changing the thioether from SMe to SPh or introducing a 6-methyl or 6-phenyl group on the pyridine ring, led to a consistent decrease in catalytic performance [1].

Catalysis Cross-Coupling Organometallic Chemistry

Enhanced Performance of Supported Palladium Catalysis vs. Homogeneous Systems in Suzuki-Miyaura Coupling

Immobilizing the 2-methylthiomethylpyridine-palladium(II) motif onto a solid support leads to superior catalytic performance in cross-coupling reactions compared to its homogeneous counterpart. A study demonstrated that a (2-methylthiomethylpyridine)palladium(II) chloride species covalently attached to a macroporous continuous organic polymer monolith (and similarly to Merrifield and Wang beads) consistently gave higher yields in both Mizoroki-Heck and Suzuki-Miyaura couplings than the corresponding homogeneous catalysis under identical conditions [1]. This enhancement is attributed to site isolation and the unique microenvironment of the supported catalyst [1].

Heterogeneous Catalysis Flow Chemistry Suzuki-Miyaura

Unique Photophysical Tunability in Ruthenium(II) Complexes: Blue-Shifted Absorption and Strong 3MLCT Emission

Incorporation of 2-[(alkylthio)methyl]pyridine (N,S) ligands into heteroleptic ruthenium(II) complexes results in distinct photophysical properties not achievable with homoleptic polypyridyl analogs. The presence of the thioether sulfur donor induces a shift to a more positive potential for the Ru2+/Ru3+ process, and the absorption maxima are consequently blue-shifted in [Ru(N,N)2(N,S)]2+ complexes compared to the [Ru(N,N)3]2+ analogues [1]. Despite these changes, the complexes display strong room-temperature emission from 3MLCT states, with excited-state lifetimes of around 5-10 μs [1].

Photophysics Ruthenium Complexes Luminescence

Validated In Vivo Anticancer Efficacy as a Photoactivated Chemotherapy (PACT) Agent

The ruthenium complex [Ru(dpp)(bpy)(mtmp)](PF6)2 (where mtmp = 2-methylthiomethylpyridine) is a potent photoactivated chemotherapy (PACT) agent with demonstrated in vivo efficacy. Upon green light irradiation, the non-toxic mtmp ligand is selectively cleaved, releasing a phototoxic ruthenium-based species. In vitro, this complex achieved high phototherapeutic indexes (PI) against several cancer cell lines, with the highest PI > 31 for the PC3Pro4 prostate cancer cell line [1]. Crucially, in a zebrafish orthotopic xenograft model of conjunctival melanoma, treatment with this complex using a specific PACT protocol significantly inhibited tumor growth in vivo [1].

Photoactivated Chemotherapy Anticancer Ruthenium Complexes

High-Impact Application Scenarios for 2-[(Methylsulfanyl)methyl]pyridine (3145-77-5) Based on Evidence


Development of High-Performance Heterogeneous Pd Catalysts for Cross-Coupling

The 2-[(methylsulfanyl)methyl]pyridine N,S-motif is exceptionally well-suited for creating solid-supported palladium catalysts. Evidence shows that immobilizing its Pd(II) complexes on polymer beads or monoliths significantly enhances yields in Mizoroki-Heck and Suzuki-Miyaura reactions compared to homogeneous systems [1]. This scenario directly leverages the compound's ability to form stable, catalytically active N,S-chelate rings, leading to reusable catalytic systems with superior performance.

Synthesis of Tunable Luminescent Ru(II) Complexes for Photoredox Catalysis and Sensing

This compound is a key precursor for synthesizing heteroleptic ruthenium(II) complexes with tailored photophysical properties. By substituting a classic polypyridyl ligand with this N,S-donor, researchers can blue-shift absorption maxima and modulate redox potentials while preserving long-lived, intense 3MLCT luminescence (lifetimes of 5-10 μs) [2]. This tunability is critical for optimizing photosensitizers in solar energy conversion, photoredox catalysis, and luminescent O2 sensing.

Design and Preclinical Development of Ruthenium-Based Photoactivated Chemotherapy (PACT) Agents

The ligand's incorporation into ruthenium complexes, as in [Ru(dpp)(bpy)(mtmp)](PF6)2, is a validated strategy for creating potent PACT agents. The mtmp ligand is a non-toxic, photolabile leaving group that, upon green light activation, unleashes a cytotoxic ruthenium species [3]. This mechanism has demonstrated significant in vivo efficacy in inhibiting tumor growth in zebrafish cancer models, making it a compelling building block for next-generation, light-controlled anticancer drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Methylsulfanyl)methyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.